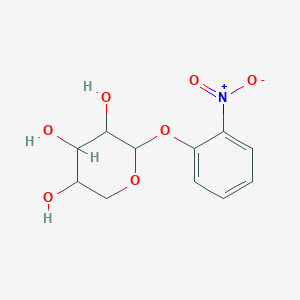

2-Nitrophenyl beta-D-Xylopyranoside

Description

Significance as a Research Substrate in Glycosidase Studies

The primary significance of 2-Nitrophenyl beta-D-xylopyranoside lies in its role as a convenient and sensitive substrate for the detection and characterization of β-xylosidases. nih.gov These enzymes are crucial in the breakdown of xylan (B1165943), a major component of hemicellulose found in plant cell walls. The study of β-xylosidases is vital for various biotechnological applications, including the production of biofuels, food processing, and the development of enzymatic tools for biomass degradation.

The use of 2-NP-β-Xylopyranoside allows for the determination of key kinetic parameters of β-xylosidase activity, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). This data is essential for understanding the enzyme's substrate specificity, catalytic efficiency, and the effects of inhibitors or activators. The ortho-position of the nitro group in 2-NP-β-Xylopyranoside can influence the substrate's reactivity compared to its more common para-isomer, 4-nitrophenyl beta-D-xylopyranoside (4-NP-β-Xylopyranoside). This difference allows for comparative kinetic studies to probe the active site topology of various glycosidases. researchgate.net

For instance, studies on a β-xylosidase from Thermoanaerobacterium sp. have demonstrated that while both ortho- and para-nitrophenyl-β-D-xylopyranosides can be used to measure enzyme activity, their kinetic parameters can differ, providing insights into the enzyme's substrate preferences.

| Substrate | Enzyme Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| o-nitrophenyl-β-D-xylopyranoside | Thermoanaerobacterium sp. | 0.08 | 4.2 | 52.5 |

| p-nitrophenyl-β-D-xylopyranoside | Thermoanaerobacterium sp. | 0.11 | 2.7 | 24.5 |

Evolution of its Research Utility in Carbohydrate Biochemistry

The utility of nitrophenyl-based glycosides as chromogenic substrates has evolved significantly since their initial application in basic enzyme characterization. Initially, compounds like 2-NP-β-Xylopyranoside were primarily used in laboratory settings for fundamental enzymology studies. chemsynlab.com Their application has since expanded into more complex areas of carbohydrate biochemistry and biotechnology.

An important area of its evolving utility is in the study of proteoglycan biosynthesis. For example, the related compound p-nitrophenyl-beta-D-xylopyranoside has been used to investigate the formation of these complex macromolecules in cellular systems. rupress.org This demonstrates the broader applicability of such xylosides beyond simple enzyme assays to probe intricate biological pathways.

Furthermore, the development of chromogenic substrates has been pivotal in the field of diagnostic microbiology. While not specific to 2-NP-β-Xylopyranoside, the principle of using chromogenic glycosides to detect specific enzymatic activities in microorganisms has led to the creation of selective and differential culture media. nih.gov These media allow for the rapid identification of pathogenic bacteria based on the color changes produced by their endogenous glycosidases acting on specific substrates. This evolution from a basic research tool to a component of diagnostic assays highlights the expanding role of such compounds in applied science.

The continuous development of new chromogenic and fluorogenic substrates for glycosidases, including those based on the nitrophenyl scaffold, underscores the ongoing importance of these molecules in advancing our understanding of carbohydrate biochemistry and its applications in medicine and biotechnology. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQCLGUTGDQYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Nitrophenyl Beta D Xylopyranoside

Classical Chemical Synthesis Routes for Glycosides

The chemical synthesis of glycosides, including 2-Nitrophenyl beta-D-xylopyranoside, is a foundational aspect of carbohydrate chemistry. mdpi.com While challenging due to the need for precise stereochemical control at the anomeric center and the protection of multiple hydroxyl groups, several classical methods have been established. rsc.orgnumberanalytics.com

The Koenigs-Knorr method is a widely recognized approach for glycosidic bond formation. numberanalytics.com This reaction typically involves the use of a glycosyl halide (e.g., an acetylated xylose bromide) as the glycosyl donor and an alcohol (in this case, 2-nitrophenol) as the glycosyl acceptor. The reaction is promoted by heavy metal salts, such as silver or mercury salts, which activate the anomeric carbon for nucleophilic attack by the acceptor. rsc.org The use of a participating protecting group (like acetate) at the C-2 position of the xylose donor helps to ensure the formation of the desired β-anomer via neighboring group participation, leading to a 1,2-trans glycosidic linkage.

Another classical approach is the Helferich method , which utilizes a glycosyl halide and an alcohol in the presence of a base. numberanalytics.com Additionally, the Fischer-Helferich method involves an acid-catalyzed reaction between a hemiacetal and an alcohol, though it can produce a mixture of anomers and is generally reversible. rsc.org For a compound like this compound, a more controlled synthesis would typically start with a fully protected xylose derivative, such as tetra-O-acetyl-D-xylose, which is converted to the corresponding glycosyl bromide. This intermediate is then reacted with 2-nitrophenol (B165410) under Koenigs-Knorr conditions, followed by deacetylation to yield the final product.

The presence of the electron-withdrawing carboxylic acid group in uronic acid glycosides presents a particular challenge by decreasing reactivity at the anomeric position, necessitating the development of specific methodologies for their synthesis. nih.gov While not a uronic acid, the principles of controlling reactivity and stereochemistry are shared across glycoside synthesis. nih.gov

Table 1: Overview of Classical Glycoside Synthesis Methods

| Method | Glycosyl Donor | Acceptor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Glycosyl Halide | Alcohol | Heavy Metal Salt (e.g., Ag₂CO₃) | Well-established; participating groups at C-2 direct β-stereoselectivity. rsc.orgnumberanalytics.com |

| Helferich | Glycosyl Halide | Alcohol | Base | An alternative to heavy-metal promoted reactions. numberanalytics.com |

| Fischer-Helferich | Hemiacetal | Alcohol | Acid | Reversible; often yields anomeric mixtures. rsc.org |

| Schmidt | Glycosyl Trichloroacetimidate | Alcohol | Lewis Acid (e.g., TMSOTf) | Highly reactive donors; mild reaction conditions. numberanalytics.com |

Enzymatic Synthesis Approaches for Xylopyranoside Derivatives

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. numberanalytics.com Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (thermodynamic control) or via transglycosylation (kinetic control) to form new glycosides.

For xylopyranoside derivatives, β-xylosidases are particularly valuable. These enzymes can catalyze transglycosylation reactions where a xylosyl moiety is transferred from a donor substrate to an acceptor molecule. This compound itself often serves as an excellent xylosyl donor for these reactions due to the good leaving group nature of the 2-nitrophenolate (B253475) anion.

For instance, a crude preparation of β-D-xylosidase from Aspergillus niger has been used to catalyze a transglycosylation reaction using p-nitrophenyl beta-D-xylopyranoside as the donor and 2-acetamido-2-deoxy-D-glucopyranose as the acceptor. broadinstitute.org This reaction yielded the disaccharide 6-O-beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose with a 36% molar yield relative to the donor. broadinstitute.org Similarly, a recombinant β-xylosidase from Talaromyces amestolkiae (rBxTW1) expressed in Pichia pastoris was successfully used in the synthesis of 2-(6-hydroxynaphthyl) β-D-xylopyranoside, a selective anti-proliferative compound, using p-nitrophenyl-β-D-xylopyranoside as the donor substrate. scispace.com

The "glycosynthase" approach, which utilizes a mutated glycosidase lacking hydrolytic activity, is another advanced enzymatic method for synthesizing glycosides from activated donors like glycosyl fluorides. mdpi.com

Table 2: Examples of Enzymatic Synthesis Using Nitrophenyl Xylosides

| Enzyme | Source | Donor Substrate | Acceptor | Product | Reference |

| β-D-xylosidase | Aspergillus niger | p-Nitrophenyl beta-D-xylopyranoside | 2-acetamido-2-deoxy-D-glucopyranose | 6-O-beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose | broadinstitute.org |

| Recombinant β-xylosidase (rBxTW1) | Talaromyces amestolkiae | p-Nitrophenyl-β-D-xylopyranoside | 6-hydroxynaphthalene | 2-(6-hydroxynaphthyl) β-D-xylopyranoside | scispace.com |

Strategic Acetylation of this compound for Mechanistic Probes

The hydroxyl groups of this compound can be strategically protected, often through acetylation, to create valuable intermediates for chemical synthesis or to serve as mechanistic probes. The selective protection and deprotection of these groups are crucial for building more complex oligosaccharide structures. mdpi.com

A common strategy for selective acylation involves the use of organotin intermediates. For example, 2- and 4-Nitrophenyl beta-D-xylopyranosides have been converted into their 2,3-di-O-benzoyl derivatives through a dibutyltin (B87310) oxide-mediated acylation process. capes.gov.br This method allows for the regioselective activation of specific hydroxyl groups for subsequent modification. Although this example uses benzoyl groups, the principle is directly applicable to acetylation.

Acetylated nitrophenyl glycosides are key intermediates in the synthesis of oligosaccharides. For example, p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside has been used as an acceptor in a condensation reaction to produce a disaccharide derivative. nih.gov This highlights the role of partially acetylated nitrophenyl glycosides as building blocks.

Beyond its use as a synthetic intermediate, p-Nitrophenyl-beta-D-xylopyranoside (PNP-Xyl) is widely used as a mechanistic probe to study the biological functions of proteoglycans. nih.gov It acts as an inhibitor of proteoglycan synthesis by serving as an artificial acceptor for the initiation of glycosaminoglycan (GAG) chains, which are then secreted from the cell, effectively depleting the cell of proteoglycans. nih.gov However, studies have shown that the aglycone, p-nitrophenol, which is released upon enzymatic hydrolysis of PNP-Xyl, can itself have biological effects, complicating the interpretation of such experiments. nih.gov

Synthesis of 2-Nitrophenyl beta-D-Xylooligosaccharide Derivatives

Building upon the monosaccharide unit, derivatives of this compound containing multiple xylose units (xylooligosaccharides) have been synthesized. These compounds are invaluable tools for studying the substrate specificity and action patterns of xylanases and other glycoside hydrolases.

The synthesis of 2- and 4-nitrophenyl β-glycosides of β-(1→4)-D-xylo-oligosaccharides with a degree of polymerization (dp) of 2 to 4 has been successfully achieved. capes.gov.br The synthetic strategy involves coupling a suitably protected glycosyl donor, such as a xylobiose or xylotriose (B1631234) derivative, with the nitrophenyl acceptor. In one approach, xylobiose and xylotriose were first converted into their methyl 1-thio-beta-glycosides. capes.gov.br These thioglycoside donors were then activated with N-iodosuccinimide (NIS) and triflic acid (TfOH) and coupled with a partially protected acceptor, such as 2-nitrophenyl 2,3-di-O-benzoyl-β-D-xylopyranoside, to form the desired oligosaccharide derivative. capes.gov.br Subsequent removal of the protecting groups yields the final 2-Nitrophenyl beta-D-xylooligosaccharide.

Enzymatic Hydrolysis Mechanisms Catalyzed by 2 Nitrophenyl Beta D Xylopyranoside

General Principles of Glycoside Hydrolase Catalysis

Glycoside hydrolases catalyze the cleavage of glycosidic bonds, which connect a carbohydrate to another molecule. nih.gov The catalytic mechanism typically involves two key amino acid residues within the enzyme's active site, usually aspartic or glutamic acid, which act as a general acid and a nucleophile or base. nih.govcazypedia.org The general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone (the non-sugar portion), while the other residue assists in the reaction, either by directly attacking the anomeric carbon or by activating a water molecule. cazypedia.orgnih.govacs.org This process leads to the formation of a sugar hemiacetal and the release of the aglycone. cazypedia.org The remarkable efficiency of these enzymes can enhance the rate of hydrolysis by a factor of up to 1017 compared to the uncatalyzed reaction. nih.gov

Stereochemical Outcome of Hydrolysis: Anomeric Configuration Retention and Inversion

The hydrolysis of a glycosidic bond can result in either the retention or inversion of the anomeric stereochemistry. nih.gov This outcome is determined by the spatial arrangement of the catalytic residues in the enzyme's active site. nih.gov

Retaining Mechanism: This mechanism proceeds through a two-step, double-displacement process. wikipedia.orgnih.gov Each step results in an inversion of the stereochemistry at the anomeric carbon, leading to a net retention of the original configuration. wikipedia.orgnih.gov The majority of β-xylosidases are believed to operate via this retaining mechanism. nih.gov

Inverting Mechanism: This is a single-step, single-displacement mechanism. nih.gov A water molecule, activated by a general base residue, directly attacks the anomeric carbon, while a general acid residue protonates the glycosidic oxygen. nih.gov This concerted reaction leads to an inversion of the anomeric configuration. nih.gov Inverting glycoside hydrolases typically have a larger distance (6-11 Å) between their catalytic residues compared to retaining enzymes. cazypedia.org

Investigations into Double-Displacement Mechanistic Pathways

The double-displacement mechanism is characteristic of retaining glycoside hydrolases. wikipedia.orgresearchgate.net This pathway involves two distinct steps: glycosylation and deglycosylation. cazypedia.org

Glycosylation: In the first step, an enzymatic nucleophile, typically a carboxylate side chain from an aspartate or glutamate (B1630785) residue, attacks the anomeric carbon of the substrate (e.g., 2-Nitrophenyl beta-D-Xylopyranoside). wikipedia.orgcazypedia.org Simultaneously, a second acidic residue protonates the glycosidic oxygen, leading to the cleavage of the glycosidic bond and the release of the aglycone (2-nitrophenol). cazypedia.orgacs.org This results in the formation of a covalent glycosyl-enzyme intermediate. wikipedia.orgnih.govacs.org

Deglycosylation: In the second step, the acidic residue that initially acted as a proton donor now functions as a general base. It deprotonates a water molecule, which then acts as a nucleophile, attacking the anomeric carbon of the glycosyl-enzyme intermediate. cazypedia.orgacs.org This hydrolyzes the intermediate, releasing the sugar with the original anomeric configuration and regenerating the free enzyme. acs.org

This mechanism is also the basis for transglycosylation reactions, where an acceptor molecule other than water (such as an alcohol or another sugar) attacks the glycosyl-enzyme intermediate, forming a new glycosidic bond. nih.govnih.govresearchgate.net

Determination of Rate-Limiting Steps in Glycosidic Bond Cleavage

Kinetic studies using substrates like this compound are crucial for elucidating the rate-limiting step in the catalytic cycle of β-xylosidases. nih.gov In the double-displacement mechanism, either the glycosylation (k₂) or the deglycosylation (k₃) step can be rate-limiting. nih.gov

For many retaining β-xylosidases, studies have shown that at low substrate concentrations, the rate of catalysis often deviates from simple Michaelis-Menten kinetics at higher concentrations, which can be attributed to factors like transglycosylation. nih.gov By analyzing the kinetics, researchers can infer which step is slower. For instance, if a burst of the colored aglycone (2-nitrophenol) is observed initially, followed by a slower steady-state rate, it suggests that glycosylation is fast and deglycosylation is the rate-limiting step.

Kinetic parameters for various β-xylosidases have been determined using nitrophenyl-β-D-xylopyranosides, providing insights into their efficiency.

Table 1: Kinetic Parameters of Selected β-Xylosidases with Nitrophenyl-β-D-Xylopyranoside Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|---|---|

| Sporisorium reilianum SRBX1 | ρ-nitrophenyl β-D-xylanopyranoside | 2.5 | 0.2 | - | - |

| Aspergillus versicolor (xylose-induced) | ρ-nitrophenyl β-D-xylanopyranoside | 0.32 | - | - | - |

| Aspergillus versicolor (xylan-induced) | ρ-nitrophenyl β-D-xylanopyranoside | 0.19 | - | - | - |

| Oryza sativa OsXyl1 | 4-nitrophenyl-β-d-xylopyranoside | - | - | - | 19.0 |

| Horse Manure Compost Metagenome (XylP81) | 4-nitrophenyl-β-D-xylopyranoside | 5.3 | 122 | 107 | - |

Data sourced from multiple studies. nih.govnih.govnih.gov Note that ρ-nitrophenyl (para-nitrophenyl) and 4-nitrophenyl are the same compound. The 'kcat' and 'kcat/Km' values are often calculated from Vmax and require knowledge of the enzyme concentration, which is not always reported in the same units.

Characterization of Enzyme-Substrate Intermediates (e.g., xylosyl-enzyme intermediate)

A key feature of the double-displacement mechanism is the formation of a covalent xylosyl-enzyme intermediate. nih.govnih.gov The direct observation and characterization of this intermediate provide strong evidence for this mechanistic pathway. This intermediate is formed during the glycosylation step and is subsequently hydrolyzed in the deglycosylation step. acs.org

The xylosyl-enzyme intermediate is a transient species, making its direct detection challenging. However, its existence can be inferred through various experimental techniques. For example, in transglycosylation reactions, the xylosyl moiety is transferred from the enzyme to an acceptor molecule, a process that necessitates the formation of the covalent intermediate. nih.gov The ability of β-xylosidases to catalyze the transfer of xylose to short-chain alcohols is strong evidence for the presence of a xylosyl-enzyme intermediate. nih.gov

Substrate Specificity and Enzyme Characterization Utilizing 2 Nitrophenyl Beta D Xylopyranoside

Characterization of Beta-Xylosidase Activity and Specificity

Beta-xylosidases (EC 3.2.1.37) are critical enzymes in the breakdown of xylan (B1165943), a major component of hemicellulose. They act by hydrolyzing short-chain xylo-oligosaccharides from the non-reducing end, releasing xylose. 2-Nitrophenyl beta-D-xylopyranoside is a key substrate for determining the activity and specificity of these enzymes.

The hydrolysis of oNPX or pNPX by β-xylosidase releases 2-nitrophenol (B165410) or 4-nitrophenol, respectively, which are chromogenic compounds that can be quantified to measure enzyme activity. caymanchem.comscbt.comsigmaaldrich.com For instance, the β-xylosidase from Aspergillus oryzae expressed in Pichia pastoris was shown to be most active against p-nitrophenyl-β-D-xylopyranoside. nih.gov Similarly, a β-D-xylosidase purified from wheat flour demonstrated the ability to hydrolyze p-nitrophenyl-β-D-xylopyranoside. researchgate.net

Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are readily determined using these substrates. For example, a recombinant β-xylosidase (BxTW1) from the fungus Talaromyces amestolkiae exhibited a Km of 0.20 mM and a kcat of 69.3 s−1 against p-nitrophenyl-β-D-xylopyranoside. scispace.com In another study, the β-xylosidase from Trichoderma reesei QM 9414 was characterized using p-nitrophenyl beta-D-xylopyranoside to elucidate its chemical mechanism, revealing the involvement of two carboxyl groups in catalysis. nih.gov

The specificity of β-xylosidases can also be investigated. While many β-xylosidases show high specificity for xylo-oligosaccharides and their synthetic analogs, some exhibit broader substrate tolerance. For example, a bifunctional α-L-arabinofuranosidase/β-xylosidase from Trichoderma koningii showed comparable catalytic efficiencies (kcat/Km) on both p-nitrophenyl-α-L-arabinofuranoside and p-nitrophenyl-β-D-xylopyranoside. nih.gov

Table 1: Kinetic Parameters of Various Beta-Xylosidases with Nitrophenyl-β-D-Xylopyranosides

| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Reference |

| Aspergillus oryzae (recombinant) | p-nitrophenyl-β-D-xylopyranoside | 1.0 | 250 µmol min−1 mg−1 | nih.gov |

| Talaromyces amestolkiae (recombinant) | p-nitrophenyl-β-D-xylopyranoside | 0.20 | 69.3 s−1 | scispace.com |

Assessment of Xylanase Activity and Substrate Preference

Endo-1,4-beta-xylanases (EC 3.2.1.8) are another class of enzymes crucial for xylan degradation. They cleave internal β-1,4-xylosidic linkages within the xylan backbone. While their primary substrates are polymeric xylans, chromogenic xylo-oligosaccharides derived from this compound are instrumental in characterizing their activity.

Studies have shown that xylanases exhibit very low to negligible activity on monosaccharide substrates like o-nitrophenyl-β-D-xylopyranoside (oNP-X) and p-nitrophenyl-β-D-xylopyranoside (pNP-X). nih.govresearchgate.net However, they can hydrolyze longer chain o- or p-nitrophenyl-β-D-xylooligosaccharides (oNP-Xn or pNP-Xn, where n ≥ 2). nih.gov For example, a Bacillus pumilus xylanase showed significantly higher activity on o-nitrophenyl-β-D-xylobioside (oNP-X2), o-nitrophenyl-β-D-xylotrioside (oNP-X3), and o-nitrophenyl-β-D-xylotetraoside (oNP-X4) compared to their p-nitrophenyl counterparts. nih.gov The hydrolysis of these substrates occurs at the glycosidic bond between the nitrophenol and the xylooligosaccharide chain. nih.gov

The preference of xylanases for longer substrates is a key characteristic. The relative activity of the B. pumilus xylanase increased with the degree of polymerization of the o-nitrophenyl-xylooligosaccharide. nih.gov This highlights the utility of these substrates in probing the subsite requirements of xylanases.

Table 2: Relative Activity of Bacillus pumilus Xylanase on Various Nitrophenyl-Xylooligosaccharides

| Substrate | Relative Activity |

| pNP-X2 | 1 |

| pNP-X3 | 9.4 |

| pNP-X4 | 9.7 |

| oNP-X | < 0.001 |

| oNP-X2 | 19 |

| oNP-X3 | 190 |

| oNP-X4 | 200 |

Data adapted from a study on xylanase assays. nih.gov

Cross-Reactivity and Specificity Profiling with Other Glycosidases

This compound is a valuable tool for assessing the cross-reactivity and specificity of various glycosidases beyond β-xylosidases and xylanases. This is crucial for understanding the functional diversity of these enzymes and for identifying potential side activities.

For instance, β-glucosidases, which primarily hydrolyze β-glucosidic linkages, can sometimes exhibit activity towards other substrates. The use of 2-nitrophenyl-β-D-xylopyranoside allows for a direct test of this cross-reactivity. A purified β-glucosidase from the palm weevil Rhynchophorus palmarum was tested against a range of p-nitrophenylglycosides, including p-nitrophenyl-β-D-xylopyranoside, to confirm its strict requirement for a β-gluco configuration. nih.gov

Similarly, α-L-arabinofuranosidases, enzymes that cleave α-L-arabinofuranosyl linkages, are often assayed with p-nitrophenyl-α-L-arabinofuranoside. nih.gov To ensure the specificity of these enzymes, their activity is also tested against other p-nitrophenyl glycosides. Two novel α-L-arabinofuranosidases from Bifidobacterium longum exhibited no activity towards p-nitrophenyl-β-D-xylopyranoside, confirming their specificity for arabinofuranosyl linkages. nih.gov

In some cases, enzymes can be bifunctional. As mentioned earlier, a GH54 family enzyme from Trichoderma koningii was characterized as both an α-L-arabinofuranosidase and a β-xylosidase due to its activity on both p-nitrophenyl-α-L-arabinofuranoside and p-nitrophenyl-β-D-xylopyranoside. nih.gov

Positional Specificity of Deacetylation on Acetylated this compound Derivatives

Acetyl xylan esterases (EC 3.1.1.72) are enzymes that catalyze the deacetylation of xylans, a crucial step in the complete enzymatic hydrolysis of hemicellulose. wikipedia.org Monoacetylated derivatives of 4-nitrophenyl β-D-xylopyranoside are powerful substrates for studying the positional specificity of these esterases. nih.govresearchgate.net

The presence of an acetyl group on the xylopyranoside ring renders it resistant to hydrolysis by β-xylosidase. researchgate.net This principle is exploited in an enzyme-coupled assay where the deacetylation by an acetyl xylan esterase makes the 4-nitrophenyl β-D-xylopyranoside available for hydrolysis by an auxiliary β-xylosidase, leading to a measurable color change. researchgate.net

Using this method, researchers have determined the positional preferences of various acetyl xylan esterases. For example, acetyl xylan esterases from families 1, 4, and 5 from Trichoderma reesei and Penicillium purpurogenum show a strong preference for deacetylating the 2-position of 4-nitrophenyl β-D-xylopyranoside. nih.gov In contrast, acetyl esterases from family 16 from the same fungi preferentially deacetylate positions 3 and 4. nih.gov These studies are vital for classifying acetyl xylan esterases and understanding their structure-function relationships. researchgate.net

Characterization of Recombinant and Chimeric Xylanolytic Enzymes

The production of recombinant and chimeric xylanolytic enzymes is a common strategy for improving their properties for industrial applications. This compound and its derivatives are essential for the characterization of these engineered enzymes.

Recombinant β-xylosidases from various sources, including Aspergillus oryzae and Talaromyces amestolkiae, have been expressed in hosts like Pichia pastoris and subsequently characterized using p-nitrophenyl-β-D-xylopyranoside to determine their kinetic parameters and optimal reaction conditions. nih.govscispace.com

Chimeric enzymes, which combine the catalytic domains of different enzymes, have also been created to enhance xylan degradation. For instance, two chimeric enzymes were constructed by linking a xylanase to either an arabinofuranosidase or a xylosidase. researchgate.net The catalytic efficiencies of these chimeras were assessed using substrates like 4-nitrophenyl-alpha-L-arabinofuranoside and 2-nitrophenyl-beta-D-xylopyranoside, demonstrating that they retained the activities of the parent enzymes. researchgate.net Such characterizations are crucial for validating the design and functionality of novel biocatalysts for biomass conversion.

Enzymatic Kinetics and Catalytic Dynamics of 2 Nitrophenyl Beta D Xylopyranoside Reactions

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model provides a framework for understanding the kinetics of enzyme-catalyzed reactions. For the hydrolysis of oNPX by β-xylosidases, key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat) have been determined for enzymes from various sources. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Kinetic data for the hydrolysis of o-nitrophenyl-β-D-xylopyranoside by a glycosyl hydrolase family 39 β-xylosidase from Thermoanaerobacterium sp. strain JW/SL YS485 showed that at low substrate concentrations (6 μM to 375 μM), the K_m was approximately 0.1 mM and the k_cat was 4.2 s⁻¹. nih.gov In another study, a novel β-D-xylosidase (PpBXL) from Penicillium piceum W6 exhibited a K_m of 2.46 mM and a V_max of 0.2 μmol/min/mg when acting on a similar substrate, p-nitrophenyl β-D-xylanopyranoside. nih.gov For the β-xylosidase from Alicyclobacillus mali FL18, the K_m for p-nitrophenyl-β-D-xylopyranoside was 0.52 mM with a k_cat of 1606 s⁻¹. researchgate.net

These variations in kinetic parameters highlight the diversity of β-xylosidases across different organisms. The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, with a lower K_m generally indicating a higher affinity of the enzyme for the substrate. The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Table 1: Michaelis-Menten Kinetic Parameters for β-Xylosidase with Nitrophenyl-β-D-Xylopyranosides

| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Thermoanaerobacterium sp. JW/SL YS485 | o-Nitrophenyl-β-D-xylopyranoside | ~0.1 | - | 4.2 | nih.gov |

| Penicillium piceum W6 | p-Nitrophenyl-β-D-xylanopyranoside | 2.46 | 0.2 | - | nih.gov |

| Alicyclobacillus mali FL18 | p-Nitrophenyl-β-D-xylopyranoside | 0.52 | - | 1606 | researchgate.net |

| Bacillus pumilus (Xylanase) | o-Nitrophenyl-β-D-xylobioside | 0.38 | - | 2.29 | nih.gov |

Influence of Substrate Concentration on Reaction Velocity

The concentration of 2-nitrophenyl-β-D-xylopyranoside significantly affects the velocity of the enzymatic reaction, a relationship typically described by the Michaelis-Menten curve. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the reaction rate begins to level off as the enzyme's active sites become saturated with the substrate.

Dependence of Enzymatic Activity on pH and Temperature

The catalytic activity of β-xylosidases is highly dependent on the pH and temperature of the reaction environment. Each enzyme exhibits an optimal pH and temperature at which it functions most efficiently.

For example, a novel β-D-xylosidase (PpBXL) from Penicillium piceum W6 showed optimal activity at a pH of 4.0 and a temperature of 70°C. nih.gov This enzyme demonstrated high stability in an acidic pH range of 3.0–5.0. nih.gov Another β-xylosidase, from Alicyclobacillus mali FL18, had optimal catalytic activity at pH 5.6 and 80°C. researchgate.net A β-xylosidase from rice (Oryza sativa), designated OsXyl1, displayed maximal activity at pH 4.0 and 60°C. nih.gov In contrast, a thermostable β-xylosidase from Streptomyces sp. CH7 had optimal conditions of pH 6.5 and 55°C. researchgate.net

These findings underscore the diverse adaptations of β-xylosidases to different environmental conditions, which is a reflection of the varied habitats of the source organisms.

Table 2: Optimal pH and Temperature for β-Xylosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Penicillium piceum W6 | 4.0 | 70 | nih.gov |

| Alicyclobacillus mali FL18 | 5.6 | 80 | researchgate.net |

| Oryza sativa (OsXyl1) | 4.0 | 60 | nih.gov |

| Streptomyces sp. CH7 | 6.5 | 55 | researchgate.net |

Modulation of Enzymatic Activity by Activating and Inhibiting Effectors

The activity of β-xylosidases can be modulated by various chemical compounds, including metal ions, reducing agents like dithiothreitol (B142953) (DTT), alcohols, and monosaccharides. These effectors can either enhance (activate) or reduce (inhibit) the enzyme's catalytic efficiency.

Metal Ions: The effect of metal ions on β-xylosidase activity is variable. For instance, the β-xylosidase from Sporisorium reilianum (SRBX1) was inhibited by all tested metal ions, with Ag²⁺ and Cu²⁺ (at 10 mM) showing the most significant inhibitory effects. nih.gov Similarly, the activity of a β-xylosidase from a Geobacillus sp. was retained in the presence of several metal ions but was inhibited by Cu²⁺ and Hg²⁺. researchgate.net

Dithiothreitol (DTT) and other chemical agents: The reducing agent β-mercaptoethanol at a concentration of 10 mM strongly inhibited the β-xylosidase from S. reilianum, likely by reducing disulfide bridges essential for the enzyme's structure. nih.gov In contrast, the β-xylosidase from Thermotoga maritima activity was assayed in the presence of DTT, suggesting it is not inhibitory and may even be required for optimal activity under certain conditions. osti.gov

Monosaccharides: Monosaccharides, particularly the product D-xylose, are often potent inhibitors of β-xylosidase activity. nih.gov This product inhibition is a common regulatory mechanism in metabolic pathways. The sensitivity to xylose inhibition varies greatly among different β-xylosidases. For example, the β-xylosidase from Trichoderma harzianum C is completely inhibited by just 2 mM D-xylose, whereas the enzyme from Dictyoglomus thermophilum shows only 40% inhibition at a very high concentration of 3 M D-xylose. nih.gov

Analysis of Transglycosylation Activity and Formation of Novel Glycosidic Products

In addition to their hydrolytic activity, many β-xylosidases exhibit transglycosylation activity. In this process, the enzyme transfers a xylosyl residue from a donor substrate, such as 2-nitrophenyl-β-D-xylopyranoside, to an acceptor molecule other than water. This acceptor can be another sugar molecule or an alcohol.

A β-D-xylosidase from an Aspergillus sp. demonstrated high transglycosylation activity using p-nitrophenyl β-D-xylopyranoside as a substrate, leading to the synthesis of p-nitrophenyl (PNP) β-(1→4)-D-xylooligosaccharides with a degree of polymerization from 2 to 7. nih.gov Similarly, the rice β-xylosidase OsXyl1 was efficient at transglycosylating short alcohols, such as methanol, ethanol, n-propanol, 2-propanol, and n-butanol, using 4-nitrophenyl-β-d-xylopyranoside (pNPX) as the xylosyl donor. nih.gov The deviation from Michaelis-Menten kinetics at high substrate concentrations for the Thermoanaerobacterium sp. β-xylosidase is also indicative of transglycosylation. nih.gov

This transglycosylation capability allows for the enzymatic synthesis of novel glycosidic products and oligosaccharides, which can have various applications.

Advanced Research Applications and Methodologies Involving 2 Nitrophenyl Beta D Xylopyranoside

Development and Optimization of Spectrophotometric and Colorimetric Assays for Glycosidase Activity

2-Nitrophenyl beta-D-xylopyranoside and its p-nitrophenyl analog are fundamental to the development of straightforward and robust spectrophotometric assays for β-xylosidase activity. The core of this method lies in the enzymatic hydrolysis of the substrate, which liberates 2-nitrophenol (B165410) or 4-nitrophenol, respectively. These phenolic compounds produce a distinct yellow color under alkaline conditions, and the intensity of this color, which is directly proportional to the amount of product formed, can be quantified by measuring the absorbance at a specific wavelength (typically 400-420 nm). nih.govchemsynlab.com This allows for the real-time monitoring of the enzymatic reaction and the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The optimization of these assays involves several critical factors to ensure accuracy and reproducibility. These include:

pH: The optimal pH for the enzymatic reaction must be determined, as enzyme activity is highly dependent on the pH of the reaction buffer. nih.gov

Temperature: The assay temperature needs to be controlled and optimized to ensure maximal and stable enzyme activity. nih.govresearchgate.net

Substrate Concentration: Varying the concentration of the nitrophenyl-β-D-xylopyranoside substrate is crucial for determining the kinetic parameters of the enzyme. nih.gov

Enzyme Concentration: The amount of enzyme used should be within a range that results in a linear reaction rate over the desired time course.

The simplicity and sensitivity of this colorimetric method have made it a standard for the routine measurement of β-xylosidase activity in numerous research contexts. agscientific.comgbiosciences.comsigmaaldrich.com

Implementation of Coupled Enzyme Assay Systems for Complex Glycosidase Detections (e.g., α-glucuronidase, acetylxylan esterases)

Beyond the direct measurement of β-xylosidase activity, this compound is a critical component in coupled enzyme assays designed to detect the activity of other, more complex glycosidases. These systems typically involve a multi-step enzymatic reaction where the product of the first enzyme's activity becomes the substrate for a second, indicator enzyme that generates a detectable signal.

A notable example is the assay for α-glucuronidase activity. In this system, a synthetic substrate, 4-nitrophenyl 2-O-(4-O-methyl-α-D-glucopyranuronosyl)-β-D-xylopyranoside, is used. The α-glucuronidase cleaves the glucuronic acid moiety, releasing 4-nitrophenyl-β-D-xylopyranoside. This intermediate product is then hydrolyzed by a coupled β-xylosidase, releasing the colored 4-nitrophenol, which can be quantified spectrophotometrically. nih.gov This allows for the indirect but accurate measurement of α-glucuronidase activity.

Similarly, a coupled assay has been developed for acetylxylan esterases , enzymes that remove acetyl groups from xylan (B1165943). nih.gov This assay utilizes monoacetylated derivatives of 4-nitrophenyl-β-D-xylopyranoside (e.g., 2-O-acetyl, 3-O-acetyl, and 4-O-acetyl 4-nitrophenyl-β-D-xylopyranoside). These acetylated substrates are resistant to hydrolysis by β-xylosidase. The acetylxylan esterase first removes the acetyl group, generating 4-nitrophenyl-β-D-xylopyranoside. An auxiliary β-xylosidase present in the reaction mixture then cleaves this product, again leading to the release of 4-nitrophenol. nih.govresearchgate.net This method not only allows for the quantification of acetylxylan esterase activity but also enables the investigation of the enzyme's positional specificity. nih.govresearchgate.net

Investigation of Hemicellulose Bioconversion and Depolymerization Pathways

The breakdown of hemicellulose, a major component of plant biomass, is a complex process involving the synergistic action of various enzymes. This compound plays a crucial role as an analytical tool in elucidating these intricate bioconversion and depolymerization pathways. By providing a means to specifically measure the activity of β-xylosidases, researchers can monitor a key step in the final stages of xylan degradation—the hydrolysis of short xylo-oligosaccharides to xylose. nih.gov

Application in Screening and Discovery of Novel Glycosidases from Microbial and Environmental Sources

The search for novel and more efficient glycosidases for industrial applications is a continuous effort. This compound and its para-isomer are invaluable tools in high-throughput screening assays for the discovery of new β-xylosidases from diverse microbial and environmental sources. The simplicity and sensitivity of the colorimetric assay make it ideal for rapidly screening large numbers of microbial colonies or environmental DNA libraries for the desired enzymatic activity.

In a typical screening setup, microbial colonies are grown on agar plates containing the chromogenic substrate. Colonies expressing active β-xylosidase will hydrolyze the substrate, leading to the formation of a colored halo around the colony, allowing for easy visual identification of positive hits. This method has been successfully used to isolate and identify novel β-xylosidases from various microorganisms. mdpi.com

Once a potential candidate is identified, more detailed characterization of the enzyme's properties, such as its substrate specificity, pH and temperature optima, and kinetic parameters, can be performed using spectrophotometric assays with this compound. scispace.com This approach has led to the discovery of novel β-xylosidases with unique and potentially valuable properties for biotechnological applications. mdpi.comnih.gov

Elucidation of Structure-Function Relationships within Carbohydrate Esterase Families

Understanding the relationship between the structure of an enzyme and its function is a fundamental goal in biochemistry. In the context of carbohydrate esterases, which are involved in the deacetylation of plant polysaccharides, this compound and its derivatives have proven to be powerful probes for elucidating these relationships. nih.gov

Computational and Theoretical Approaches in 2 Nitrophenyl Beta D Xylopyranoside Research

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 2-NPX research, MD simulations provide detailed insights into the dynamic interactions between the substrate and its target enzyme, such as β-xylosidase. These simulations are crucial for understanding the structural stability of the enzyme-substrate complex, identifying key amino acid residues involved in binding, and observing the conformational changes that occur during the binding process.

Researchers utilize MD simulations to analyze several key parameters that describe the behavior of the enzyme-substrate system. frontiersin.org The Root Mean Square Deviation (RMSD) is often calculated to assess the structural stability of the complex over the simulation time; a stable RMSD value suggests that the complex has reached a state of equilibrium. frontiersin.orgmdpi.com For instance, MD simulations of a GH43 α-L-arabinofuranosidase/β-xylosidase with p-nitrophenyl β-D-xylopyranoside showed that the RMSD of the complex remained below 2.5 Å, indicating structural stability. frontiersin.org Similarly, the Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of different regions of the enzyme, highlighting which residues are rigid and which are more dynamic upon substrate binding. researchgate.net

The setup of these simulations requires specific force fields, which are sets of parameters that define the potential energy of the system. Commonly used force fields for protein-carbohydrate systems include AMBER, GLYCAM, and GROMOS. nih.gov A typical MD simulation involves minimizing the energy of the system, gradually heating it to a desired temperature, and then running the simulation for a specific period, often ranging from nanoseconds to microseconds, to observe the dynamics of the system. mdpi.comnih.gov

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Xylanase-Substrate Interactions

| Study Focus | Enzyme/System | Key Parameters Analyzed | Major Findings | Reference(s) |

|---|---|---|---|---|

| Structural Stability | GH43 α-L-arabinofuranosidase/β-xylosidase with pNP β-D-xylopyranoside | RMSD, Binding-Interacting Residues | The complex is structurally stable (RMSD < 2.5 Å). Five key residues were identified in the binding interaction. | frontiersin.org |

| Ligand Interaction & Fluctuation | Penicillium simplicissimum Xylanase with β-D-xylopyranose | RMSF, Rg, SASA, Binding Energy | β-D-xylopyranose showed slightly larger fluctuations compared to its α-anomer, indicating dynamic interactions within the active site. | researchgate.net |

| Conformational Dynamics | Paenibacillus xylanivorans GH11 Xylanase with Xylotetraose | Interaction Energy, Mobility Analysis | Binding of a second xylotriose (B1631234) molecule at a secondary site stabilized the substrate in the active site. | nih.gov |

| Thermostability Comparison | Neocallimastix patriciarum Xylanase (active) vs. EvXyn11TS (thermostable) | RMSD, Secondary Structure Propensity | The higher thermostability of EvXyn11TS was linked to greater rigidity in regions away from the active site, such as the N-terminus and specific loops. | mdpi.com |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Catalytic Reaction Pathways

QM/MM simulations are instrumental in elucidating the detailed step-by-step mechanism of the glycosidic bond cleavage in 2-NPX. For xylanases, which operate via a retaining mechanism, this involves a two-step process: glycosylation and deglycosylation. A detailed QM/MM investigation into the hydrolysis of a similar substrate, xylopentaose, by the xylanase Cex from Cellulomonas fimi provided critical insights. nih.gov The study supported the experimentally observed retaining mechanism and revealed crucial conformational changes in the substrate. nih.gov

The simulations indicated that for the reaction to proceed, the xylose ring at the -1 subsite must adopt a boat (B₂,₅) conformation, which is a higher-energy state than the typical chair conformation. nih.gov This distortion is believed to be facilitated by interactions with key catalytic residues, such as glutamate (B1630785), and is necessary for the subsequent nucleophilic attack on the anomeric carbon. nih.gov The transition states for the glycosylation and deglycosylation steps were found to involve oxocarbenium ion-like character with distinct half-chair or skewed-boat conformations. nih.gov By calculating the energy barriers for each step, QM/MM studies can identify the rate-limiting step of the reaction and explain how the enzyme environment stabilizes the high-energy transition states, thereby accelerating the reaction. nih.gov

These sophisticated simulations provide a dynamic picture of the reaction, mapping the entire energy landscape of the catalytic pathway and offering a level of detail that is crucial for a complete understanding of enzyme catalysis. chemrxiv.org

Table 2: Mechanistic Insights from QM/MM Studies of Xylanase Catalysis

| Mechanistic Aspect | Enzyme/System | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Reaction Pathway | Xylanase Cex from Cellulomonas fimi with Xylopentaose | QM/MM | Confirmed a retaining mechanism involving glycosylation and deglycosylation steps. | nih.gov |

| Substrate Conformation | Xylanase Cex from Cellulomonas fimi | QM/MM | The xylose unit at the -1 site adopts a boat (B₂,₅) conformation as the reactive conformer. | nih.gov |

| Transition States | Xylanase Cex from Cellulomonas fimi | QM/MM | Transition states possess oxocarbenium ion character and adopt specific boat/skew-boat conformations (B₂,₅/⁰S₂ and ⁰S₂/⁰,³B). | nih.gov |

| Role of Catalytic Residues | Xylanase Cex from Cellulomonas fimi | MD simulations of mutants | Catalytic glutamates (E127 and E233) are vital for inducing the necessary ring distortion in the substrate. | nih.gov |

Predictive Modeling of Substrate Binding Affinity and Catalytic Efficiency

Predictive computational models are increasingly used to estimate the binding affinity and catalytic efficiency of substrates like 2-NPX with their target enzymes. These models leverage the structural and chemical information of a series of compounds to build a quantitative structure-activity relationship (QSAR) that can predict the activity of new, untested molecules. This approach can significantly accelerate the screening of potential substrates or inhibitors without the need for extensive experimental work.

A powerful strategy involves creating a three-dimensional pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the enzyme's active site. By aligning a set of known active and inactive compounds, a common pharmacophore can be identified. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential substrates.

For example, a study on a trypanosomal transporter successfully used this approach to build a predictive model for substrate binding. nih.gov By determining the inhibition constants (Ki) for a diverse set of compounds, they developed a model that could predict the affinity of novel compounds and provide insights into the key structural characteristics required for recognition by the transporter. nih.gov A similar methodology can be applied to β-xylosidases and 2-NPX. By correlating experimental kinetic data, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), with computed molecular descriptors, a predictive model for catalytic efficiency (kcat/Km) can be developed. nih.gov These models can guide the design of modified nitrophenyl-glycosides with potentially higher turnover rates or specificities.

Rational Design Strategies for Modified Glycoside Substrates and Enzymes

The ultimate goal of many computational studies is to enable the rational design of new molecules and proteins with desired properties. The detailed insights gained from MD and QM/MM simulations provide a solid foundation for engineering both enzymes and substrates.

For enzyme engineering, computational approaches can pinpoint specific amino acid residues that are critical for stability or activity. frontiersin.org A rational design strategy often involves integrating crystal structure analysis with MD simulations to distinguish regions important for structural rigidity from those essential for catalytic dynamics. nih.gov For instance, researchers have successfully enhanced both the stability and activity of a GH11 xylanase by introducing disulfide bonds to increase the rigidity of non-catalytic regions while simultaneously making mutations near the active site to enhance its flexibility and dynamics. nih.gov This strategy led to a mutant enzyme with a 75% increase in activity and an 80-fold improvement in half-life. nih.gov Other studies have used rational design to significantly increase the thermal tolerance of xylanases, shifting their optimal working temperature to better suit industrial applications. whiterose.ac.uk

On the other hand, understanding the precise interactions and the catalytic mechanism allows for the rational design of modified glycoside substrates. By knowing which conformations are reactive and how the substrate is stabilized in the active site, chemists can design new chromogenic or fluorogenic substrates with improved kinetic properties or different specificities. For example, insights from QM/MM studies on the acylation resistance of certain β-lactams have suggested that reactivity could be engineered by modifying the electronic properties of the substrate. nih.gov A similar approach could be applied to modify the xylose or the nitrophenyl group of 2-NPX to fine-tune its reactivity and improve its utility as a biochemical probe.

Future Directions and Emerging Trends in 2 Nitrophenyl Beta D Xylopyranoside Research

Integration into High-Throughput Screening Methodologies for Enzyme Discovery

The quest for novel enzymes with desirable characteristics for industrial applications necessitates efficient screening of vast libraries of natural or engineered variants. rsc.org 2-Nitrophenyl beta-D-Xylopyranoside serves as a key spectrophotometric substrate in high-throughput screening (HTS) assays designed to identify and characterize enzymes like β-xylosidase and xylanase. agscientific.comfishersci.comthomassci.com The principle of the assay is straightforward: the enzyme cleaves the glycosidic bond in oNPX, releasing 2-nitrophenol (B165410), a yellow-colored compound that can be quantified by measuring absorbance, typically at 410 nm. nih.gov

This method is highly adaptable for HTS formats, including microtiter plates and advanced droplet-based microfluidic systems. For instance, an ultrahigh-throughput screening technology was developed using a droplet-based microfluidic system to select high-β-xylosidase-producing Penicillium piceum from a mutated library. nih.gov This approach significantly enhances the probability of discovering enzymes with desired properties, thereby improving the efficiency and reducing the time required for strain screening. nih.gov

The utility of nitrophenyl-xylosides extends to comparative enzyme kinetics. Studies have measured the activities of xylanases on various chromogenic substrates, including ortho- and para-nitrophenyl-beta-D-xylopyranoside (oNP-X and pNP-X) and their xylooligosaccharide derivatives. nih.gov Such comparative data is crucial for selecting the most suitable substrate for a specific enzyme or screening campaign, ensuring optimal sensitivity and accuracy.

Table 1: Comparison of Kinetic Parameters for Bacillus pumilus Xylanase with Different Substrates

| Substrate | Km (mM) | kcat (s-1) | Relative Activity (%) |

|---|---|---|---|

| p-Nitrophenyl-β-D-xylobioside (pNP-X2) | 0.5 | 0.24 | 100 |

| o-Nitrophenyl-β-D-xylobioside (oNP-X2) | 0.38 | 2.29 | 1900 |

| p-Nitrophenyl-β-D-xylopyranoside (pNP-X) | Not Reported | Not Reported | < 0.1 |

| o-Nitrophenyl-β-D-xylopyranoside (oNP-X) | Not Reported | Not Reported | < 0.1 |

Data derived from a study on chromogenic substrates for xylanase assays. nih.gov

Application in Omics-Based Research (e.g., Metagenomics, Proteomics) for Functional Characterization

"Omics" technologies, particularly metagenomics, have revolutionized the discovery of novel enzymes from uncultured microorganisms, which represent a vast reservoir of untapped biocatalytic potential. nih.gov Function-based screening of metagenomic libraries is a powerful approach that relies on detecting the activity of expressed genes. noaa.gov In this context, this compound is an invaluable tool for identifying clones that harbor and express genes encoding for β-xylosidases or other glycoside hydrolases.

The process involves creating a library of DNA from an environmental sample (e.g., soil, compost, gut microbiota) in a suitable host organism like E. coli. nih.gov The library is then screened on agar plates or in microtiter plates containing oNPX. nih.gov Clones expressing the target enzyme will hydrolyze the substrate, producing a detectable color change, thereby allowing for the direct identification of functionally active enzymes without prior sequence information. nih.gov This circumvents the limitations of sequence-based approaches, which may fail to identify novel enzymes with low homology to known proteins. nih.gov This strategy has successfully led to the discovery of numerous hydrolytic enzymes, including cellulases, lipases, and glycosylases. nih.gov

While direct applications in proteomics are less documented, oNPX can be used in activity-based protein profiling (ABPP). This technique could be adapted to use xylopyranoside-based probes to specifically label and identify active β-xylosidases within a complex proteome, providing insights into their expression levels and functional state under different conditions.

Advanced Biocatalytic Applications in Biomass Conversion and Industrial Processes

The discovery of robust and efficient xylanolytic enzymes is critical for the biorefinery industry, which aims to convert lignocellulosic biomass into biofuels, biochemicals, and other value-added products. springerprofessional.de Hemicellulose, a major component of this biomass, is rich in xylan (B1165943). β-Xylosidases play a crucial role in the complete hydrolysis of xylan to xylose, a fermentable sugar.

High-throughput screening assays using this compound accelerate the identification of novel β-xylosidases with properties suitable for industrial processes, such as high thermal stability and activity at extreme pH values. nih.govusda.gov For example, the discovery of a novel β-D-xylosidase (PpBXL) from P. piceum with an optimal temperature of 70°C highlights the success of using these screening methods to find enzymes valuable for biomass degradation. nih.gov

The use of biocatalysts is expanding across various industries, including pharmaceuticals, food, and consumer products, due to their high selectivity and environmentally friendly nature. adebiotech.orgresearchgate.netnih.gov The enzymes discovered using oNPX-based screens can be employed in diverse applications, from enhancing the bleaching of kraft pulp in the paper industry to the synthesis of chiral compounds in pharmaceutical manufacturing. usda.gov By facilitating the discovery and engineering of superior biocatalysts, oNPX indirectly contributes to the development of more sustainable and efficient industrial processes. rsc.org

Development of Novel Analytical Probes and Biosensors based on the Xylopyranoside Moiety

The inherent properties of this compound as an enzyme substrate can be leveraged for the development of novel analytical tools. The xylopyranoside moiety can be incorporated into more complex molecular probes designed for specific detection or imaging applications. The core principle remains the enzymatic release of a reporter molecule, but this could be a fluorophore for enhanced sensitivity instead of a chromophore.

In the field of biosensor development, the enzymatic reaction can be coupled with a transducer to create a signal. mdpi.commdpi.com For instance, a β-xylosidase enzyme could be immobilized on an electrode. In the presence of oNPX, the enzymatic reaction would release 2-nitrophenol, which could then be electrochemically detected. The resulting electrical signal would be proportional to the concentration of the substrate or could be used to detect substances that inhibit or enhance the enzyme's activity. Such a system could be adapted for environmental monitoring, such as detecting specific pollutants that might affect xylanolytic enzyme activity.

Q & A

How can researchers synthesize and characterize 2-Nitrophenyl beta-D-Xylopyranoside with high purity for enzymatic assays?

Basic Research Question

The synthesis typically involves glycosylation of xylose with 2-nitrophenol under controlled conditions. A common method is the Koenigs-Knorr reaction, using silver carbonate or other promoters to form the β-glycosidic bond . Characterization requires:

- HPLC analysis to confirm purity (>98% by reversed-phase C18 columns with UV detection at 300–400 nm) .

- TLC validation (silica gel plates, ethyl acetate/methanol/water solvent system) to ensure a single spot .

- Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical m/z 272.23 for [M+H]⁺) .

- ¹H/¹³C NMR to verify the β-configuration (anomeric proton at δ ~4.8–5.0 ppm, J = 7–8 Hz) .

What experimental protocols are optimal for measuring beta-xylosidase activity using this compound?

Basic Research Question

The compound serves as a chromogenic substrate, releasing 2-nitrophenol upon enzymatic hydrolysis. A standard protocol includes:

Reaction setup : 1–5 mM substrate in buffered solution (pH 5.0–6.0, citrate/phosphate buffer), incubated with enzyme at 37°C .

Termination : Alkaline stop (0.5 M Na₂CO₃) to stabilize the yellow 2-nitrophenolate ion.

Quantification : Measure absorbance at 405–420 nm (ε = ~18,500 M⁻¹cm⁻¹) .

Critical controls :

- Blank reactions (enzyme or substrate alone).

- Linearity checks (reaction time vs. product concentration) .

How can researchers resolve discrepancies in kinetic parameters (Km, Vmax) of beta-xylosidase across studies using this compound?

Advanced Research Question

Discrepancies arise from variations in:

- Enzyme source : Microbial vs. plant-derived beta-xylosidases differ in substrate affinity .

- Assay conditions : pH, temperature, and ionic strength alter enzyme kinetics. Standardize using 50 mM citrate buffer (pH 5.3) and 37°C .

- Data normalization : Express activity in international units (µmol product/min/mg protein).

- Validation : Compare with alternative substrates (e.g., 4-Nitrophenyl beta-D-Xylopyranoside) to confirm specificity .

What strategies enable the synthesis of acetylated derivatives of this compound for studying carbohydrate modifications?

Advanced Research Question

Acetylation modifies solubility and enzyme interactions. A lipase-catalyzed method is efficient:

Reagent setup : this compound dissolved in vinyl acetate, catalyzed by immobilized Candida antarctica lipase B .

Monitoring : TLC (hexane/ethyl acetate) to track mono-/di-acetylated products.

Applications :

- Study acetyl migration kinetics via ¹H NMR .

- Assess enzyme regioselectivity (e.g., acetylated vs. native substrate hydrolysis) .

How can this compound be applied in lignocellulose degradation studies to optimize biofuel production?

Advanced Research Question

The compound aids in:

- Enzyme cocktail optimization : Screen beta-xylosidase activity in cellulase mixtures during biomass saccharification .

- Inhibition studies : Add substrate to hydrolyzates to quantify residual enzyme activity in the presence of inhibitors (e.g., furfural) .

- Real-time monitoring : Couple with HPLC to track xylose release from pretreated lignocellulose (e.g., corn stover, switchgrass) .

What analytical methods are recommended for detecting trace impurities in this compound batches?

Advanced Research Question

Impurities (e.g., unreacted xylose, nitrophenol byproducts) affect assay accuracy. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.